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Compound of Interest

Compound Name: Thalidomide-5'-O-C4-OH

Cat. No.: B14774313

Get Quote

Abstract & Application Context
Thalidomide-5'-O-C4-OH (Systematic Name: 5-(4-hydroxybutoxy)-2-(2,6-dioxopiperidin-3-

yl)isoindoline-1,3-dione) serves as a functionalized E3 ligase ligand. It recruits Cereblon

(CRBN) and provides a hydroxyl-terminated butyl ether linker at the 5-position of the

phthalimide ring.

Unlike the more common 4-hydroxythalidomide derivatives (often used in BET degraders like

dBET1), the 5-substituted isomers offer a distinct exit vector. This geometric variation is crucial

for optimizing the ternary complex (POI-PROTAC-E3), often rescuing degradation potency

when 4-substituted analogs fail due to steric clashes or poor protein-protein interactions.

Key Chemical Challenges
Regioselectivity: Ensuring the hydroxyl group is installed exclusively at the 5-position

(derived from 4-hydroxyphthalic anhydride) rather than the 4-position.

Chemoselectivity: Alkylating the phenol (-OH) without reacting with the imide nitrogen of the

glutarimide ring (N-alkylation side reaction).
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Retrosynthetic Analysis & Workflow
The synthesis is executed in two stages:

Core Construction: Condensation of 4-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-

dione to form 5-hydroxythalidomide.

Linker Attachment: Selective O-alkylation using 4-bromo-1-butanol.
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Caption: Two-step convergent synthesis targeting the 5-position of the isoindoline ring.

Detailed Experimental Protocol
Part A: Synthesis of 5-Hydroxythalidomide
Objective: Create the phenolic core scaffold. Reaction Type: Condensation / Imide Formation.
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Reagent MW ( g/mol ) Equiv.[1][2][3][4] Amount (Example)

4-Hydroxyphthalic

anhydride
164.11 1.0 5.00 g

3-Aminopiperidine-

2,6-dione HCl
164.59 1.1 5.51 g

Potassium Acetate 98.14 1.1 3.28 g

Glacial Acetic Acid Solvent - 60 mL

Procedure:

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, suspend 3-aminopiperidine-2,6-dione HCl and Potassium Acetate in glacial

acetic acid. Stir for 10 minutes at room temperature to liberate the free amine.

Addition: Add 4-hydroxyphthalic anhydride in one portion.

Reaction: Heat the mixture to reflux (118°C) for 18 hours. The suspension will initially

dissolve and then may darken.

Workup:

Cool the reaction mixture to room temperature.

Concentrate the acetic acid under reduced pressure (rotary evaporator) to ~20% of the

original volume.

Pour the residue into ice-cold water (200 mL) with vigorous stirring. A precipitate should

form.[1][4]

Filter the solid and wash with water (3 x 50 mL) and cold methanol (1 x 20 mL) to remove

unreacted anhydride and colored impurities.

Drying: Dry the solid under high vacuum at 50°C overnight.

Expected Yield: 60–75%.[5][6]
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Appearance: Off-white to tan solid.

QC Check: 1H NMR (DMSO-d6) should show signals at δ 11.1 (s, 1H, NH), 10.8 (br s, 1H,

OH).

Part B: Synthesis of Thalidomide-5'-O-C4-OH
Objective: Attach the C4-linker via etherification. Reaction Type: Williamson Ether Synthesis

(O-Alkylation).

Reagent MW ( g/mol ) Equiv.[1][2][3][4] Amount (Example)

5-Hydroxythalidomide

(from Part A)
274.23 1.0 2.74 g

4-Bromo-1-butanol 153.02 1.2 1.84 g

Potassium Carbonate

(K₂CO₃)
138.21 1.5 2.07 g

DMF (Anhydrous) Solvent - 30 mL

Procedure:

Activation: In a dried 100 mL flask under Nitrogen (or Argon), dissolve 5-hydroxythalidomide

in anhydrous DMF. Add K₂CO₃.

Note: Stir at room temperature for 15 minutes. The color may shift to yellow/orange due to

phenoxide formation.

Alkylation: Add 4-bromo-1-butanol dropwise via syringe.

Heating: Heat the mixture to 60°C for 12–16 hours.

Caution: Do not overheat (>80°C) to minimize N-alkylation on the glutarimide ring.

Workup:

Cool to room temperature.[1][3][4]
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Pour the reaction mixture into water (150 mL). Extract with Ethyl Acetate (3 x 50 mL).

Note: If the product precipitates in water, filtration is preferred over extraction. However,

the hydroxyl linker increases water solubility, so extraction is usually necessary.

Wash the combined organic layers with Brine (2 x 50 mL) and Water (2 x 50 mL) to

remove DMF.

Dry over anhydrous Na₂SO₄, filter, and concentrate.

Purification (Critical Step):

The crude material may contain N-alkylated byproducts.

Purify via Flash Column Chromatography (Silica gel).

Eluent: DCM:Methanol (Gradient 98:2 to 90:10).

Target: The O-alkylated product is typically less polar than the N,O-dialkylated impurity but

more polar than the starting material.

Analytical Data & QC Guidelines
Parameter Specification Notes

Appearance White to pale yellow powder

MS (ESI+) [M+H]+ = 347.12 Calculated MW: 346.34

1H NMR (DMSO-d6)

Aromatic: δ 7.8 (d, 1H), 7.4 (s,

1H), 7.3 (dd, 1H)Glutarimide: δ

11.1 (s, 1H, NH), 5.1 (dd,

1H)Linker: δ 4.1 (t, 2H, O-

CH2), 3.4 (t, 2H, CH2-OH),

1.5-1.8 (m, 4H)

Distinctive:[2][6][7][8][9] The 5-

substituted pattern (d, s, dd)

differs from the 4-substituted

pattern (t, d, d).

Purity (HPLC) > 95% at 254 nm Critical for biological assays.

Troubleshooting Logic (Decision Tree)
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QC Check: HPLC/LCMS

Issue: Low Yield (<30%)

 No Product 

Issue: N-alkylation Impurity

 Multi-spot TLC 

Pass: Purity >95%

Re-run Reaction

 Check DMF dryness
Increase Temp to 70°C

Refine Conditions

 Lower Temp to 50°C
Switch Base to Cs2CO3
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Caption: Troubleshooting logic for common synthesis failures.

Safety & Handling
Teratogenicity: Thalidomide and its derivatives are potent teratogens.[9] Strict double-gloving

and handling in a fume hood are mandatory. Pregnant personnel should not handle these

compounds.

Waste Disposal: All solid and liquid waste must be segregated as "Cytotoxic/Teratogenic

Waste" and incinerated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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